molecular formula C9H11NO3 B8780512 N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine

N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B8780512
M. Wt: 181.19 g/mol
InChI Key: PJDJPYGFERKCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine involves several steps, including the use of specific reagents and conditions. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis databases. Industrial production methods for this compound are typically proprietary and involve optimized processes to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as a tool to study protein kinase D enzymes and their role in cellular processes. In biology, it has been shown to promote the maintenance of pluripotency in embryonic stem cells . In medicine, it is being investigated for its potential therapeutic applications in various diseases. Additionally, it has industrial applications in the development of new drugs and biochemical assays .

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine involves the selective inhibition of protein kinase D enzymes. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The molecular targets of this compound include the protein kinase D isoforms PKD1, PKD2, and PKD3 .

Comparison with Similar Compounds

N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine can be compared with other similar compounds that inhibit protein kinase D enzymes. Some of these similar compounds include CID755673 and other small molecule inhibitors of protein kinase D. The uniqueness of this compound lies in its selective inhibition and its ability to maintain the pluripotency of embryonic stem cells .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO3/c1-12-8-3-4-9(13-2)7(5-8)6-10-11/h3-6,11H,1-2H3

InChI Key

PJDJPYGFERKCDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 16.6 g (99.9 mmol) of 2,5-dimethoxybenzaldehyde in ethanol (100 mL) is added a mixture of 7.64 g (169 mmol) of H2NOH—HCl and 13.9 g (169 mmol) of sodium acetate in 50 mL of H2O. This reaction mixture is heated to reflux for 2.5 h. After adding H2O to dissolve the precipitated inorganic salt, ethanol is removed by evaporation in vacuo. The resulting white solid is filtered off and washed with H2O. 14.9 g of white solid are obtained (82%). 1H-NMR (CDCl3). δ [ppm]: 3.79 (s, 3H), 3.82 (s, 3H), 6.85 (d, 1H), 6.92 (d, 1H), 7.25 (d, 1H), 8.00 (broad s, 1H), 8.47 (s, 1H).
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.